N~2~-methyl-N-quinolin-5-ylglycinamide
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Overview
Description
N~2~-methyl-N-quinolin-5-ylglycinamide is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are essential due to their broad spectrum of biological activities and their role as building blocks in the synthesis of various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N-quinolin-5-ylglycinamide typically involves the functionalization of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Another method is the Doebner-Miller reaction, which uses aniline and acrolein in the presence of a strong acid . These reactions often require specific conditions such as high temperatures and the use of catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of quinoline derivatives, including N2-methyl-N-quinolin-5-ylglycinamide, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming more prevalent . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
N~2~-methyl-N-quinolin-5-ylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
N~2~-methyl-N-quinolin-5-ylglycinamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: Quinoline derivatives are known for their antimalarial, anticancer, and antimicrobial properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-methyl-N-quinolin-5-ylglycinamide involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites . This inhibition disrupts the parasite’s life cycle, making quinoline derivatives effective antimalarial agents.
Comparison with Similar Compounds
Similar Compounds
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer properties.
4-aminoquinoline: Widely used as an antimalarial agent.
2-methylquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
N~2~-methyl-N-quinolin-5-ylglycinamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications in different fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C12H13N3O |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(methylamino)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C12H13N3O/c1-13-8-12(16)15-11-6-2-5-10-9(11)4-3-7-14-10/h2-7,13H,8H2,1H3,(H,15,16) |
InChI Key |
GPDJZSDHIXJKBT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
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